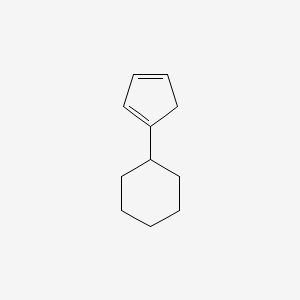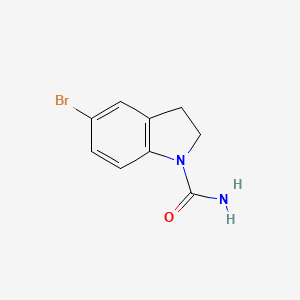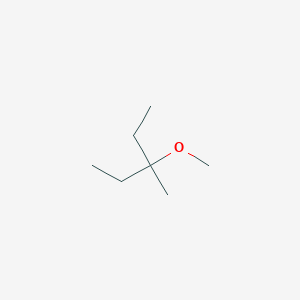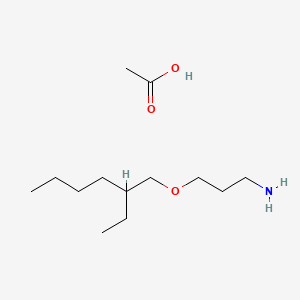
1-Propanamine, 3-((2-ethylhexyl)oxy)-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanamine, 3-((2-ethylhexyl)oxy)-, acetate is a chemical compound with the molecular formula C13H27NO2 and a molecular weight of 229.3590 . It is also known by other names such as 3-(2-Ethylhexyloxy)-propylamine, N-acetate, and 2-Ethylhexyl 3-acetaminopropyl ether . This compound is a primary aliphatic amine where the hydroxy group of 3-aminopropan-1-ol is replaced by a (2-ethylhexyl)oxy group .
Méthodes De Préparation
The synthesis of 1-Propanamine, 3-((2-ethylhexyl)oxy)-, acetate involves the reaction of 3-aminopropan-1-ol with 2-ethylhexanol under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the (2-ethylhexyl)oxy group . Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-Propanamine, 3-((2-ethylhexyl)oxy)-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where the (2-ethylhexyl)oxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propanamine, 3-((2-ethylhexyl)oxy)-, acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Propanamine, 3-((2-ethylhexyl)oxy)-, acetate involves its interaction with specific molecular targets and pathways. As a primary amine, it can act as a Bronsted base, accepting protons from donor molecules . This interaction can lead to various biochemical and physiological effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
1-Propanamine, 3-((2-ethylhexyl)oxy)-, acetate can be compared with similar compounds such as:
3-aminopropan-1-ol: The hydroxy group in this compound is not replaced by the (2-ethylhexyl)oxy group.
2-ethylhexanol: This compound lacks the aminopropyl group.
3-(2-ethylhexoxy)propan-1-amine: Similar structure but without the acetate group
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
51755-37-4 |
|---|---|
Formule moléculaire |
C13H29NO3 |
Poids moléculaire |
247.37 g/mol |
Nom IUPAC |
acetic acid;3-(2-ethylhexoxy)propan-1-amine |
InChI |
InChI=1S/C11H25NO.C2H4O2/c1-3-5-7-11(4-2)10-13-9-6-8-12;1-2(3)4/h11H,3-10,12H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
JLCVIBWCTKPHCN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COCCCN.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide](/img/structure/B14638857.png)
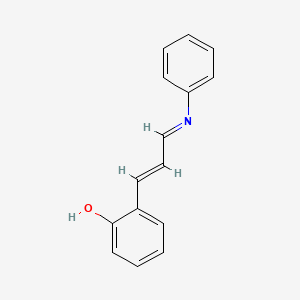


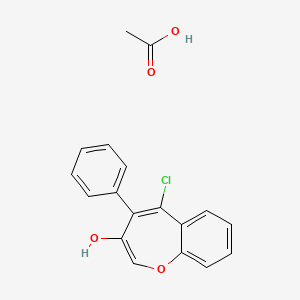
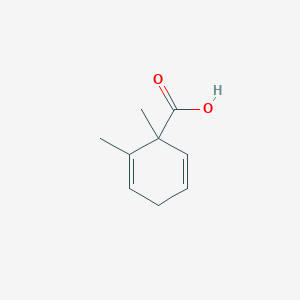
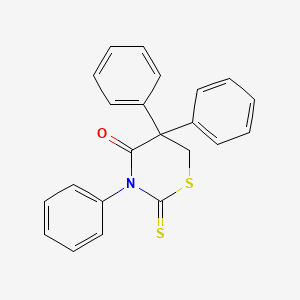
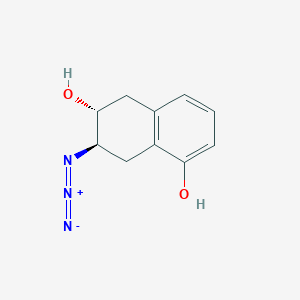

![3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14638903.png)
